N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide
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Overview
Description
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide is a complex organic compound with a molecular formula of C18H33ClN2O5S and a molecular weight of 424.98 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as chloro, hydroxy, and methylsulfanyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or brominated derivatives.
Scientific Research Applications
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clindamycin: A lincosamide antibiotic with a similar structure but different functional groups.
Lincomycin: Another lincosamide antibiotic, structurally related to clindamycin.
Uniqueness
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H31ClN2O5S |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24) |
InChI Key |
UHQYIIRIOVIPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
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